molecular formula C12H12NO2P B12729842 Phosphinic acid, (p-aminophenyl)phenyl- CAS No. 108873-82-1

Phosphinic acid, (p-aminophenyl)phenyl-

Cat. No.: B12729842
CAS No.: 108873-82-1
M. Wt: 233.20 g/mol
InChI Key: SNJJVDVIZVIEMA-UHFFFAOYSA-N
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Description

Phosphinic acid, (p-aminophenyl)phenyl- is a compound that belongs to the class of organophosphorus compounds. These compounds are characterized by the presence of a phosphorus atom bonded to carbon and other elements. Phosphinic acids are known for their diverse biological activities and are used in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

Phosphinic acid, (p-aminophenyl)phenyl- can be synthesized through several methods. One common method involves the reaction of phenylphosphinic acid with p-nitroaniline, followed by reduction of the nitro group to an amino group. The reaction conditions typically involve the use of a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial Production Methods

Industrial production of phosphinic acids often involves the hydrolysis of phosphinate esters. This process can be carried out under acidic or basic conditions, or by using trimethylsilyl halides to cleave the C-O bond . The choice of method depends on the desired purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Phosphinic acid, (p-aminophenyl)phenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acids.

    Reduction: Reduction of the nitro group to an amino group is a key step in its synthesis.

    Substitution: The compound can undergo substitution reactions where the amino group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Hydrogen gas in the presence of palladium on carbon is commonly used.

    Substitution: Various reagents can be used depending on the desired substitution, such as alkyl halides for alkylation reactions.

Major Products Formed

The major products formed from these reactions include phosphonic acids, substituted phosphinic acids, and various derivatives depending on the specific reagents and conditions used.

Scientific Research Applications

Phosphinic acid, (p-aminophenyl)phenyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of phosphinic acid, (p-aminophenyl)phenyl- involves its interaction with biological molecules. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing their normal function. This interaction is often mediated by the phosphorus atom, which can form strong bonds with various functional groups in the enzyme.

Comparison with Similar Compounds

Phosphinic acid, (p-aminophenyl)phenyl- can be compared with other similar compounds such as:

Phosphinic acid, (p-aminophenyl)phenyl- stands out due to its unique combination of an amino group and a phosphinic acid moiety, which gives it distinct chemical and biological properties.

Properties

CAS No.

108873-82-1

Molecular Formula

C12H12NO2P

Molecular Weight

233.20 g/mol

IUPAC Name

(4-aminophenyl)-phenylphosphinic acid

InChI

InChI=1S/C12H12NO2P/c13-10-6-8-12(9-7-10)16(14,15)11-4-2-1-3-5-11/h1-9H,13H2,(H,14,15)

InChI Key

SNJJVDVIZVIEMA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(=O)(C2=CC=C(C=C2)N)O

Origin of Product

United States

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